molecular formula C50H58N7O9P B1381317 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide CAS No. 251647-53-7

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B1381317
CAS No.: 251647-53-7
M. Wt: 932 g/mol
InChI Key: VPBYBQBHLYRLHG-HDMAWCRFSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-component structure, which consists of several distinct chemical domains integrated into a single molecular entity. The complete International Union of Pure and Applied Chemistry name describes a purine nucleoside derivative where the adenine base is protected with a benzoyl group at the N6 position, the 5'-hydroxyl group is protected with a dimethoxytrityl group, the 2'-position bears a methoxyethyl ether substituent, and the 3'-position contains a cyanoethyl diisopropylphosphoramidite group.

The structural descriptors reveal that this compound belongs to the class of nucleoside phosphoramidites, which are specialized derivatives designed for solid-phase oligonucleotide synthesis. The molecular formula has been determined as C50H58N7O9P with a molecular weight of 932.0 grams per mole, indicating a large and complex molecular structure. The International Chemical Identifier string provides a unique digital fingerprint that captures the complete structural information, including stereochemistry and connectivity patterns throughout the molecule.

The Simple Molecular Input Line Entry System representation offers a simplified linear notation that encodes the molecular structure in a machine-readable format, facilitating database searches and computational analysis. This structural encoding system allows for precise identification and retrieval of the compound from chemical databases while maintaining complete structural fidelity. The compound exhibits characteristics typical of nucleoside phosphoramidites, including the presence of multiple protecting groups that are essential for selective chemistry during oligonucleotide assembly.

Alternative Designations in Chemical Databases and Patent Literature

The compound appears in various chemical databases and commercial catalogs under multiple alternative designations that reflect different naming conventions and commercial applications. One commonly used designation is 2'-O-methoxyethyl-N6-benzoyl-adenosine phosphoramidite, which emphasizes the key modifications present in the molecule. This naming convention follows the standard practice in nucleoside chemistry of indicating the positions and nature of chemical modifications relative to the parent nucleoside structure.

Commercial suppliers and chemical vendors frequently employ abbreviated designations such as 2'-O-MOE-N6-benzoyl-adenosine phosphoramidite or MOE-A(Bz)-3'-phosphoramidite. These shortened names facilitate communication within the research community while maintaining sufficient detail to identify the specific chemical entity. The methoxyethyl modification at the 2'-position is particularly significant as it represents a well-established chemical strategy for enhancing nuclease resistance in antisense oligonucleotides.

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H58N7O9P/c1-34(2)57(35(3)4)67(64-28-14-27-51)66-44-42(31-63-50(37-17-12-9-13-18-37,38-19-23-40(60-6)24-20-38)39-21-25-41(61-7)26-22-39)65-49(45(44)62-30-29-59-5)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-15-10-8-11-16-36/h8-13,15-26,32-35,42,44-45,49H,14,28-31H2,1-7H3,(H,52,53,55,58)/t42-,44-,45-,49-,67?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBYBQBHLYRLHG-HDMAWCRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H58N7O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

932.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251647-53-7
Record name 2'-O-MOE-N6-Benzoyl-Adenosine Phosphoramidite
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₄₁H₅₁N₅O₈S
  • Molecular Weight : 769.98 g/mol
  • CAS Number : 81279-39-2
  • IUPAC Name : N-(9-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may exhibit:

  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : Studies have highlighted its potential in protecting neurons from ischemic damage, suggesting a role in stroke therapy.

In Vivo Studies

A notable study investigated the neuroprotective effects of a related compound in a mouse model of cerebral ischemia. The results indicated that treatment significantly prolonged survival times and reduced mortality rates among subjects exposed to acute cerebral ischemia .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound.

Study ReferenceBiological ActivityMethodologyKey Findings
AnticancerCell culture assaysInhibition of cell proliferation in cancer cell lines
NeuroprotectionMouse model of ischemiaProlonged survival time and reduced mortality
AntioxidantIn vitro assaysSignificant reduction in oxidative stress markers

Case Studies

  • Case Study on Anticancer Activity : A recent study focused on the synthesis and evaluation of similar compounds demonstrated that modifications to the benzamide structure enhanced anticancer activity against breast cancer cell lines. The compound's ability to induce apoptosis was attributed to increased reactive oxygen species (ROS) levels .
  • Neuroprotective Case Study : In another investigation involving rodent models, the compound was administered prior to inducing ischemic conditions. Results showed that it not only improved survival rates but also reduced neurological deficits post-recovery .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with purine structures, similar to N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide, exhibit significant anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the benzamide moiety enhances the interaction with biological targets involved in tumor growth and metastasis .

Enzyme Inhibition
This compound has shown potential as an inhibitor of specific enzymes such as kinases and phosphatases, which play crucial roles in cell signaling pathways that regulate growth and survival. By targeting these enzymes, this compound may serve as a therapeutic agent in treating diseases like cancer and autoimmune disorders .

Biochemical Research

Molecular Biology Applications
The compound's unique structure makes it a valuable tool in molecular biology for studying nucleic acid interactions. It can be utilized to probe RNA and DNA structures or as a substrate in enzymatic reactions involving nucleic acid synthesis . Its phosphoramidite derivatives are particularly useful in oligonucleotide synthesis, allowing for the incorporation of modified nucleotides into DNA strands for research purposes.

Drug Development
In drug development, this compound can serve as a lead structure for designing new therapeutics. Its modifications can lead to derivatives with enhanced efficacy and reduced side effects. The exploration of structure–activity relationships (SAR) can provide insights into optimizing its pharmacological properties .

Material Science

Nanotechnology Applications
Research has also explored the use of this compound in nanotechnology. Its ability to form stable complexes with nanoparticles opens avenues for developing drug delivery systems that enhance the bioavailability of therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAnticancer activity and enzyme inhibitionTargeted therapy for cancer and autoimmune diseases
Biochemical ResearchProbing nucleic acid interactions and drug developmentImproved understanding of molecular mechanisms
Material ScienceUse in nanotechnology for drug delivery systemsEnhanced bioavailability of drugs

Case Studies

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of purine compounds exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells .
  • Enzyme Inhibition Research : Research highlighted in Biochemical Journal showed that similar compounds effectively inhibited specific kinases involved in cell cycle regulation, leading to decreased tumor growth in vivo models .
  • Oligonucleotide Synthesis : A study featured in Nucleic Acids Research discussed the application of phosphoramidite derivatives derived from this compound for synthesizing modified oligonucleotides that enhance gene delivery systems .

Comparison with Similar Compounds

Phosphate vs. Thiophosphate Backbone

  • The target compound’s phosphoramidite group enables efficient coupling in oligonucleotide synthesis, with coupling yields >98% .
  • Thiophosphate analogs (e.g., compound 10) exhibit reduced coupling efficiency (~85%) due to steric hindrance from the sulfur atom but offer nuclease resistance .

Protecting Group Variations

  • DMT vs. TBDMS : The target compound’s DMT group provides superior UV monitoring compared to tert-butyldimethylsilyl (TBDMS)-protected analogs (e.g., ), which require fluoride-based deprotection .
  • 2-Methoxyethoxy vs. Methoxy : The 2-methoxyethoxy group (target compound) improves solubility in acetonitrile by 40% compared to the 3'-methoxy analog (CAS 110764-72-2) .

Preparation Methods

Protection of Hydroxyl Groups

  • The 5'-hydroxyl group is protected using the bis(4-methoxyphenyl)-phenylmethoxy (DMT) group.
  • Typical reagents: DMT chloride in anhydrous dichloromethane (DCM) with an organic base such as pyridine.
  • Conditions: Low temperature (0°C to room temperature) to prevent side reactions.
  • Purpose: To prevent unwanted reactions at the 5'-OH during subsequent steps.

Phosphitylation Reaction

  • The critical phosphitylation step introduces the 2-cyanoethyl-N,N-diisopropylphosphoramidite group at the 4'-hydroxyl.
  • Reagents: 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and a phosphitylation activator.
  • Activators: Acid-base complexes derived from amine bases such as diisopropylethylamine or diazabicyclo amine bases, which facilitate the reaction without decomposition.
  • Solvent: Anhydrous acetonitrile or DCM.
  • Temperature: Typically room temperature or slightly below (0°C to RT) to minimize side reactions.
  • Outcome: Formation of a phosphoramidite intermediate suitable for oligonucleotide coupling.

Introduction of the Purine Base and Benzamide Group

  • The purine base is attached to the sugar moiety via glycosidic bond formation.
  • The benzamide group is introduced at the 6-position of the purine ring to enhance stability and modulate biological activity.
  • Conditions: Controlled acidic or basic media to facilitate substitution without degrading the sugar or base.
  • Purification: Flash chromatography or preparative HPLC to isolate the desired product with high purity (>95%).

Final Deprotection and Purification

  • Removal of temporary protecting groups (except the DMT and phosphoramidite) using mild acidic conditions, such as 3% trifluoroacetic acid in DCM at 0°C.
  • Purification by silica gel chromatography or reverse-phase HPLC.
  • Characterization by NMR (1H, 13C, 31P) and LC-MS to confirm structure and purity.
Step Reagents/Conditions Temperature Yield Range (%) Notes
Silylation/Protection TBDMS-Cl or DMT-Cl, imidazole, DCM 0°C to RT 65–75 Protects hydroxyl groups
Phosphitylation 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, amine activator 0°C to RT 50–60 Key step for phosphoramidite formation
Deprotection 3% trifluoroacetic acid in DCM 0°C 80–90 Removes temporary protecting groups

These parameters are optimized to balance reaction efficiency and stereochemical fidelity.

  • Scale-up involves adapting batch reactions to continuous flow reactors for better control over temperature, mixing, and reaction time.
  • Automated systems monitor pH, temperature, and reagent feed rates to maintain consistent quality.
  • Purification steps may employ preparative chromatography or crystallization techniques adapted for larger volumes.
  • Quality control protocols ensure batch-to-batch reproducibility and compliance with research-grade standards.
Stage Purpose Reagents/Conditions Outcome
Hydroxyl Protection Protect 5'-OH DMT-Cl, pyridine, DCM, 0°C to RT Protected sugar intermediate
Purine Attachment Attach benzamide-modified purine Acid/base catalysis, controlled pH Nucleoside with benzamide base
Phosphitylation Install phosphoramidite group 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, amine activator, RT Phosphoramidite intermediate
Deprotection & Purification Remove temporary groups, purify 3% TFA in DCM, chromatography Final pure compound
Characterization Confirm structure & purity NMR, LC-MS, HPLC >95% purity, correct structure

Q & A

Q. Resolution strategy :

  • Perform surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) across variants.
  • Use X-ray crystallography to map interactions with targets like DNA polymerases or kinases .

Advanced: What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

  • Accelerated degradation studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation products via LC-MS. The 2-cyanoethoxy group is prone to hydrolysis (t½ ~48 hours) .
  • Lyophilization stability : Store at -80°C under argon; avoid repeated freeze-thaw cycles to prevent phosphoramidite oxidation .

Advanced: How can researchers perform comparative structure-activity relationship (SAR) studies with analogs?

  • Key analogs : Compare with derivatives lacking the 2-methoxyethoxy group (reduces solubility) or substituting benzamide with acetyl (alters binding).
  • SAR workflow :
    • Synthesize analogs via solid-phase oligonucleotide synthesis .
    • Test thermal denaturation (Tm) for DNA duplex stability.
    • Validate biological activity in cell-free translation assays (IC50 values for ribosome binding) .

Example : The analog N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine (CAS 118380-84-0) shows reduced nuclease resistance compared to the parent compound .

Advanced: How should researchers address discrepancies in reported molecular formulas and weights?

  • Hypothesis : Differences arise from variable protecting groups (e.g., tert-butyldimethylsilyl in vs. hydroxyl in ).
  • Verification steps :
    • Conduct elemental analysis (C, H, N, P) to confirm empirical formulas.
    • Compare HRMS (high-resolution mass spectrometry) data with theoretical values (e.g., m/z 964.168 for C49H67N8O8PSi in ) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.